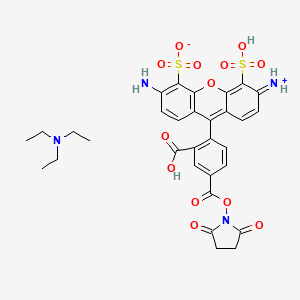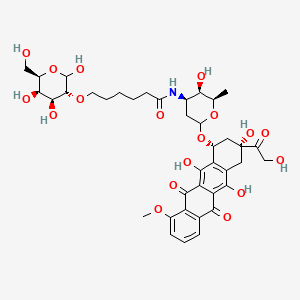
C2-Gal-Dox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C2-Gal-Dox is a galactose conjugate of doxorubicin, a well-known chemotherapeutic agent. This compound is designed to target hepatocellular carcinoma cells via asialoglycoprotein receptor-mediated cellular uptake, enhancing the cytotoxicity of doxorubicin specifically towards cancer cells .
Vorbereitungsmethoden
The synthesis of C2-Gal-Dox involves the conjugation of galactose to doxorubicin at the C2 position. This process typically includes the following steps:
Activation of Galactose: Galactose is activated to form a reactive intermediate.
Conjugation: The activated galactose is then conjugated to doxorubicin under controlled conditions to ensure the specific attachment at the C2 position
Analyse Chemischer Reaktionen
C2-Gal-Dox undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its cytotoxic properties.
Reduction: Reduction reactions can affect the stability and efficacy of the compound.
Substitution: Substitution reactions can modify the galactose moiety, potentially altering the compound’s targeting ability
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions but generally involve modified versions of the original compound .
Wissenschaftliche Forschungsanwendungen
C2-Gal-Dox has several scientific research applications:
Chemistry: Used as a model compound to study targeted drug delivery systems.
Biology: Investigated for its ability to selectively target and kill cancer cells.
Medicine: Explored as a potential therapeutic agent for hepatocellular carcinoma and other cancers.
Wirkmechanismus
C2-Gal-Dox exerts its effects through multiple mechanisms:
DNA Intercalation: Doxorubicin intercalates into DNA, disrupting the replication process.
Topoisomerase II Inhibition: The compound inhibits topoisomerase II, preventing DNA repair and leading to cell death.
Reactive Oxygen Species Production: Generates reactive oxygen species, causing oxidative damage to cancer cells .
Vergleich Mit ähnlichen Verbindungen
C2-Gal-Dox is unique compared to other similar compounds due to its specific targeting mechanism and enhanced cytotoxicity. Similar compounds include:
Gal-DOX: Another galactose-doxorubicin conjugate with different positional isomers.
Gallic Acid Conjugates: Used for their anti-cancer properties but with different molecular targets .
This compound stands out due to its specific targeting of hepatocellular carcinoma cells via asialoglycoprotein receptors, making it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C39H49NO18 |
|---|---|
Molekulargewicht |
819.8 g/mol |
IUPAC-Name |
N-[(2R,3R,4R)-3-hydroxy-2-methyl-6-[[(1R,3R)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyhexanamide |
InChI |
InChI=1S/C39H49NO18/c1-16-30(45)19(40-24(44)9-4-3-5-10-55-37-36(51)33(48)22(14-41)58-38(37)52)11-25(56-16)57-21-13-39(53,23(43)15-42)12-18-27(21)35(50)29-28(32(18)47)31(46)17-7-6-8-20(54-2)26(17)34(29)49/h6-8,16,19,21-22,25,30,33,36-38,41-42,45,47-48,50-53H,3-5,9-15H2,1-2H3,(H,40,44)/t16-,19-,21-,22-,25?,30+,33+,36+,37-,38?,39-/m1/s1 |
InChI-Schlüssel |
USCIIKTUYOPOOH-SFQIRMAWSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H](CC(O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCCCCO[C@@H]6[C@H]([C@H]([C@H](OC6O)CO)O)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCCCCOC6C(C(C(OC6O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)

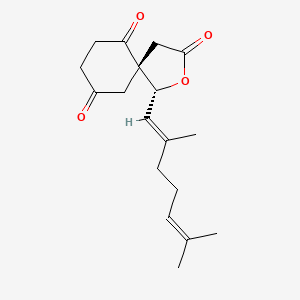
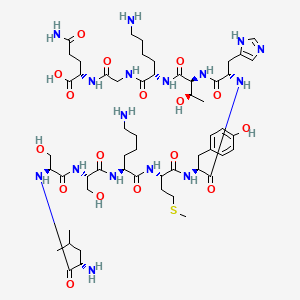

![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)
![N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide](/img/structure/B12377050.png)
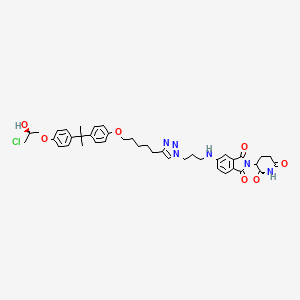
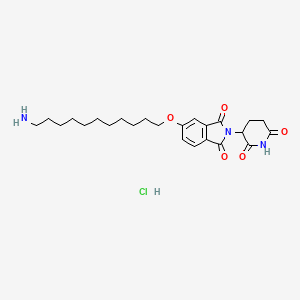
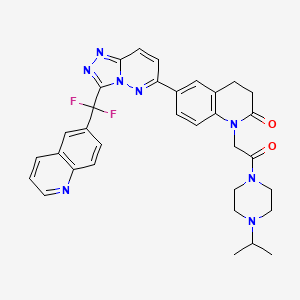
![(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B12377064.png)
